

# Application Notes and Protocols for Tuberculin Skin Testing in Immunocompromised Research Subjects

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

# Application Notes: Considerations for TST in Immunocompromised Subjects

The Tuberculin Skin Test (TST) is a widely used method for detecting latent tuberculosis infection (LTBI). However, its utility in immunocompromised individuals is complex and requires careful consideration due to the potential for false-negative results. This population's impaired cell-mediated immunity can lead to a diminished or absent reaction to tuberculin purified protein derivative (PPD).

Key Challenges and Considerations:

- Anergy: This is the inability to mount a delayed-type hypersensitivity (DTH) response to common antigens, including tuberculin. Anergy is more prevalent in individuals with compromised immune systems, such as those with HIV infection, and can lead to false-negative TST results.[1][2] Historically, anergy testing with a panel of common antigens was used to help interpret negative TST results.[3][4] However, due to a lack of standardization and questionable validity, routine anergy testing is no longer recommended.[3][5]
- The Booster Phenomenon: In some individuals with waned immunity from a distant M. tuberculosis infection, an initial TST may be negative.[6][7] However, the test itself can



stimulate or "boost" the immune memory, leading to a positive reaction on a subsequent test administered 1 to 4 weeks later.[6][8] This boosted response does not indicate a new infection but rather a recall of past sensitization.[6][9] Two-step testing is recommended to establish a reliable baseline for individuals who will undergo periodic screening, such as healthcare workers.[6][7]

- Influence of Immunosuppressive Therapies: Various immunosuppressive drugs can affect
  the performance of the TST. Systemic corticosteroids (e.g., prednisone ≥15 mg/day for a
  month or more) and other immunosuppressants can suppress T-cell function and lead to
  false-negative TST results.[10][11][12] Interferon-y release assays (IGRAs) may be less
  affected by some immunosuppressive therapies compared to the TST.[10][13][14]
- Variable Cut-off Values: The interpretation of TST results in immunocompromised
  populations often involves different cut-off values for a positive test. A smaller induration may
  be considered positive in these individuals to account for their reduced immune response.
   For example, an induration of ≥5 mm is generally considered positive for:
  - HIV-infected persons.[12][15]
  - Recent contacts of individuals with infectious TB.[12]
  - Individuals with fibrotic changes on a chest radiograph consistent with prior TB.[12]
  - Organ transplant recipients.[16]
  - Other immunosuppressed patients (e.g., those on prolonged corticosteroid therapy or TNF-α antagonists).[17]

## **Quantitative Data Summary**

The performance of the TST in immunocompromised populations varies significantly. The following tables summarize key quantitative data from various studies.

Table 1: TST Performance in HIV-Infected Individuals



| Study<br>Population                                                 | TST Cut-off   | Sensitivity                                                                              | Specificity   | Additional<br>Notes                                                                                   |
|---------------------------------------------------------------------|---------------|------------------------------------------------------------------------------------------|---------------|-------------------------------------------------------------------------------------------------------|
| Patients with sputum smear-positive pulmonary TB in Tanzania[1][18] | ≥5 mm         | 71.2%                                                                                    | Not specified | Anergy was observed in 24.6% of HIV-infected patients compared to 3.3% in HIV-uninfected patients.[1] |
| Patients with sputum smear-positive pulmonary TB in Tanzania[1][18] | ≥10 mm        | 64.3%                                                                                    | Not specified | Reducing the cut-off from 10 mm to 5 mm resulted in a limited increase in sensitivity.[1]             |
| Adults in urban<br>Ethiopia[19]                                     | ≥5 mm         | Reactivity of 40.5% in HIV- positive individuals vs. 68.7% in HIV- negative individuals. | Not specified | Skin test induration sizes were significantly smaller in HIV-positive persons.                        |
| Research<br>subjects in<br>Indonesia[20]                            | Not specified | 14.3%                                                                                    | 78.3%         | This study found poor concordance between TST and an IGRA (T-SPOT.TB) test.                           |

Table 2: TST Performance in Other Immunocompromised Groups



| Study Population                                                 | Immunocompromis ing Condition                                 | TST Cut-off   | Key Findings                                                                                                                                                  |
|------------------------------------------------------------------|---------------------------------------------------------------|---------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------|
| 211 patients in a BCG-vaccinated population[11]                  | Various (cancer, organ<br>transplant, renal<br>disease, etc.) | ≥10 mm        | Positive TST results were significantly lower in the immunocompromised group (10.3%) compared to the immunocompetent group (27.7%).[11]                       |
| 4045 patients with Inflammatory Bowel Disease (IBD)[13][14]      | IBD on<br>immunosuppressive<br>therapy (IST)                  | Not specified | The TST-positive rate did not significantly differ between patients on IST and those not on IST.[13]                                                          |
| Solid Organ Transplant (SOT) Recipients (Systematic Review) [21] | End-stage organ<br>disease                                    | Not specified | Both TST and IGRA have a high negative predictive value for ruling out the development of active TB post-transplant, but a low positive predictive value.[21] |

## **Experimental Protocols**

Protocol 1: Standard Mantoux Tuberculin Skin Testing

This protocol outlines the standardized procedure for administering and reading a TST.

#### Materials:

• Tuberculin Purified Protein Derivative (PPD) solution (5 Tuberculin Units (TU) per 0.1 mL)



- 1 mL tuberculin syringe with a 27-gauge, short (8-13 mm) needle
- Alcohol swabs
- Millimeter ruler
- Sharps disposal container

#### Procedure:

- Subject Preparation:
  - Explain the procedure to the research subject and obtain informed consent.
  - Position the subject's forearm palm-up on a firm, well-lit surface.
  - Select an area on the inner surface of the forearm, about 5-10 cm below the elbow joint, that is free of veins, scars, or rashes.[15]
  - Clean the selected site with an alcohol swab and allow it to air dry completely.[15]
- · Administration of Tuberculin:
  - Draw 0.1 mL of PPD solution into the tuberculin syringe.[17]
  - Hold the skin of the forearm taut.
  - Insert the needle slowly, with the bevel facing upward, into the superficial layer of the skin (intradermally).[15][17]
  - Inject the 0.1 mL of PPD solution. A pale, raised wheal, 6 to 10 mm in diameter, should form at the injection site.[17]
  - Withdraw the needle and properly dispose of the syringe and needle in a sharps container.
     Do not massage the injection site.
- Reading and Interpretation:



- The test should be read by a trained healthcare professional between 48 and 72 hours after administration.[15][17]
- Identify the area of induration (a palpable, raised, hardened area). Do not measure erythema (redness).[15]
- Using a millimeter ruler, measure the widest diameter of the induration across the forearm.
   [15]
- Record the result in millimeters. If there is no induration, record it as "0 mm". Do not record results as "positive" or "negative".[12]
- Interpret the result based on the size of the induration and the subject's specific risk factors for TB, including their immunocompromised status (refer to Table 3 for interpretation criteria).

Table 3: Interpretation of TST Results in Research Subjects

| Induration Size | Interpretation in Immunocompromised Subjects                                                                                                                                                                                                                                     |
|-----------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| ≥5 mm           | Considered Positive in individuals with HIV, recent close contacts of TB cases, those with chest x-ray findings suggestive of previous TB, organ transplant recipients, and others on equivalent doses of ≥15 mg/day of prednisone for ≥1 month or on TNF-α antagonists.[12][17] |
| ≥10 mm          | Considered Positive in individuals from high-<br>prevalence countries, injection drug users, and<br>residents/employees of high-risk settings (e.g.,<br>hospitals, correctional facilities).[12][17]                                                                             |
| ≥15 mm          | Considered Positive in individuals with no known risk factors for TB.[12]                                                                                                                                                                                                        |

Protocol 2: Two-Step Tuberculin Skin Testing



This protocol is used to establish a reliable baseline in individuals who will undergo periodic TST and to avoid misinterpreting a boosted reaction as a new infection.[6][7]

#### Procedure:

- First TST:
  - Administer and read a TST as described in Protocol 1.
  - If the result is positive (based on the appropriate cut-off for the individual), consider the person infected and no further testing is needed.
  - If the result is negative, proceed to the second TST.[6]
- Second TST:
  - Administer a second TST 1 to 4 weeks after the first test.[6][8]
  - Read the second test 48 to 72 hours after administration.
  - The result of the second test is considered the true baseline.
  - If the second test is positive, this is considered a "boosted" reaction, indicating a past TB infection.
  - If the second test is negative, the individual is considered uninfected.[6]

## **Visualizations**





Click to download full resolution via product page

Caption: TST Experimental Workflow for Immunocompromised Subjects.





Click to download full resolution via product page

Caption: Signaling Pathway of the Tuberculin DTH Reaction.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Tuberculin skin testing in patients with HIV infection: limited benefit of reduced cutoff values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anergy Panels as Routine Adjunct to TB Skin Testing | AAFP [aafp.org]
- 3. droracle.ai [droracle.ai]
- 4. Purified Protein Derivative (PPD)-Tuberculin Anergy and HIV Infection: Guidelines For Anergy Testing And Management Of Anergic Persons At Risk Of Tuberculosis [cdc.gov]
- 5. The case against anergy testing as a routine adjunct to tuberculin skin testing PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mass.gov [mass.gov]
- 7. hss.gov.nt.ca [hss.gov.nt.ca]
- 8. manuals.cts-sct.ca [manuals.cts-sct.ca]
- 9. The booster phenomenon in serial tuberculin testing PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Immunosuppression Adversely Affects TST but Not IGRAs in Patients with Psoriasis or Inflammatory Musculoskeletal Diseases PMC [pmc.ncbi.nlm.nih.gov]
- 11. Performance of the tuberculin skin test and interferon-y release assay for detection of tuberculosis infection in immunocompromised patients in a BCG-vaccinated population -PMC [pmc.ncbi.nlm.nih.gov]
- 12. Appendix 9. Tuberculin skin test | MSF Medical Guidelines [medicalguidelines.msf.org]
- 13. impact-of-immunosuppressive-therapy-on-the-performance-of-latent-tuberculosisscreening-tests-in-patients-with-inflammatory-bowel-disease-a-systematic-review-and-metaanalysis - Ask this paper | Bohrium [bohrium.com]
- 14. mdpi.com [mdpi.com]
- 15. Annex 2. Tuberculin skin testing: administration, reading and interpretation | TB Knowledge Sharing [tbksp.who.int]
- 16. academic.oup.com [academic.oup.com]



- 17. Clinical Testing Guidance for Tuberculosis: Tuberculin Skin Test | Tuberculosis (TB) |
   CDC [cdc.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. journals.asm.org [journals.asm.org]
- 20. publications.ersnet.org [publications.ersnet.org]
- 21. Screening for Latent Tuberculosis Infection in Solid Organ Transplant Recipients to Predict Active Disease: A Systematic Review and Meta-Analysis of Diagnostic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Tuberculin Skin Testing in Immunocompromised Research Subjects]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1248229#tuberculin-skin-testing-in-immunocompromised-research-subjects]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com